

# Ibrexafungerp for Invasive Fungal Infections: Clinical Trial Overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

**Ibrexafungerp** (IBX) is a first-in-class oral triterpenoid antifungal. Its unique mechanism of action, inhibiting  $\beta$ -(1,3)-D-glucan synthase, provides a broad-spectrum fungicidal activity against *Candida* and *Aspergillus* species, including strains resistant to azoles and echinocandins [1] [2] [3]. While approved for vulvovaginal candidiasis (VVC), its development for invasive fungal infections (IFIs) is a critical area of ongoing research [4].

## Current Status of Clinical Trials for IFI

Clinical trials for **ibrexafungerp** in IFI are in the advanced stages. The key studies generating data are the **FURI** and **CARES** trials [1] [3].

- **Study Design:** Both FURI (NCT03059992) and CARES are **Phase 3, open-label, single-arm** studies.
- **Patient Population:** These studies enroll patients with serious and often **refractory IFIs** who have either failed, are intolerant to, or have an infection resistant to standard antifungal therapies [1]. The CARES study specifically focuses on infections caused by *Candida auris* [3].
- **Primary Objective:** The main goal is to evaluate the **safety and efficacy** of oral **ibrexafungerp** in a patient population with high unmet medical need.

The design of these studies reflects the ethical and practical considerations of testing a new therapeutic agent in critically ill patients with limited treatment options.

## Key Efficacy and Safety Data from IFI Trials

Interim analyses from these studies have shown promising results. One interim analysis of the FURI trial included 41 patients with refractory fungal diseases. The study reported **comparable response rates to standard-of-care** treatments, with particularly favorable preliminary results in difficult-to-treat *C. auris* infections [1].

Regarding safety, the drug has demonstrated a generally tolerable profile. The most common adverse events reported are gastrointestinal in nature, such as diarrhea, nausea, and abdominal pain, which are mostly mild [1] [5]. A real-world study based on insurance claims data found that less than 3% of patients experienced a potential side effect requiring medical attention, with abdominal pain being the most common [6].

## Quantitative Data Summary

The table below consolidates key pharmacodynamic, pharmacokinetic, and efficacy data from preclinical, VVC, and early IFI studies that inform the clinical trial design for invasive infections.

**Table 1: Consolidated Data on Ibrexafungerp's Properties and Performance**

| Aspect           | Parameter                        | Value / Finding                                                 | Context / Note                          |
|------------------|----------------------------------|-----------------------------------------------------------------|-----------------------------------------|
| Pharmacodynamics | MIC90 for <i>C. albicans</i>     | 0.125 mg/L [7]                                                  | Compared to 0.5 mg/L for fluconazole    |
|                  | Mechanism of Action              | Inhibits $\beta$ -(1,3)-D-glucan synthase (non-competitive) [1] | Targets fungal cell wall; fungicidal    |
| Pharmacokinetics | Time to Max Concentration (Tmax) | 4–6 hours [7] [4]                                               | Oral administration                     |
|                  | Terminal Half-life               | 20–30 hours [7]                                                 | Supports once-daily or prolonged dosing |
|                  | Protein Binding                  | >99% [4]                                                        |                                         |

| Aspect                  | Parameter                                       | Value / Finding                     | Context / Note                                     |
|-------------------------|-------------------------------------------------|-------------------------------------|----------------------------------------------------|
|                         | Major Metabolic Pathway                         | CYP3A4 [7] [4]                      |                                                    |
| Clinical Efficacy (VVC) | Clinical Cure vs. Fluconazole/Placebo           | RR = 1.33 [1.07, 1.66] [8]          | Superior to control                                |
|                         | Mycological Eradication vs. Fluconazole/Placebo | RR = 1.72 [1.00, 2.95] [8]          | Superior to control                                |
| Clinical Efficacy (IFI) | Patient Population in FURI trial                | 41 patients with refractory IFI [1] | Interim analysis showed comparable response to SOC |

## Detailed Experimental Protocols

The following protocols are synthesized from published methodologies on **ibrexafungerp**'s preclinical and clinical evaluation.

### Protocol 1: In Vitro Antifungal Susceptibility and Resistance Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and investigation of resistance mechanisms.

- **Objective:** To determine the in vitro susceptibility of fungal isolates to **ibrexafungerp** and identify potential resistance mechanisms.
- **Materials:**
  - Fungal isolates: Wild-type and clinically derived resistant strains of *Candida spp.* (including *C. auris* and echinocandin-resistant strains) and *Aspergillus spp.* [1] [3].
  - Antifungal agents: **ibrexafungerp**, comparator drugs (e.g., fluconazole, caspofungin).
  - Culture media: RPMI-1640 broth, as recommended by CLSI / EUCAST standards.
- **Methodology:**
  - **Broth Microdilution:** Perform according to Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines. Prepare serial two-fold dilutions of **ibrexafungerp** and inoculate with a standardized fungal suspension [1].

- **Incubation:** Incubate plates at 35°C for 24-48 hours (*Candida*) or 48 hours (*Aspergillus*).
- **Endpoint Reading:** The MIC for **ibrexafungerp** against *Candida* is defined as the **minimum concentration that results in a significant visual reduction (≥50%) in growth** (fungicidal activity) [3]. For *Aspergillus*, the Minimum Effective Concentration (MEC) is determined, which is the lowest concentration that causes abnormal, hypertrophic germ tubes [3].
- **Resistance Mechanism Analysis:** For isolates showing reduced susceptibility, sequence the *FKS* hotspot regions (especially *FKS2* in *Nakaseomyces glabrata* (formerly *C. glabrata*)) to identify mutations associated with resistance [1].

## Protocol 2: Murine Model of Invasive Candidiasis

This describes a standard in vivo model used to support the design of human clinical trials for invasive infections.

- **Objective:** To evaluate the in vivo efficacy of **ibrexafungerp** in a neutropenic murine model of invasive candidiasis.
- **Materials:**
  - Animals: Immunosuppressed female mice (e.g., ICR/CD-1).
  - Pathogen: *Candida albicans* reference strain.
  - Formulation: **ibrexafungerp** suspended in a vehicle for oral gavage.
- **Methodology:**
  - **Immunosuppression:** Render mice neutropenic via cyclophosphamide injection.
  - **Infection:** Inoculate mice intravenously with a lethal challenge of *C. albicans*.
  - **Dosing and Treatment:** Begin therapy 2 hours post-infection. Administer **ibrexafungerp** orally at various dosages (e.g., 20, 40, 80 mg/kg) once or twice daily. Include control groups (vehicle and an active control like caspofungin).
  - **Endpoint Assessment:** Monitor survival for 21 days. Perform kidney fungal burden assessment (CFU counts) in a separate subgroup of mice at a pre-determined timepoint (e.g., 24 hours post-infection) [1]. The primary efficacy endpoint is a statistically significant improvement in survival and/or reduction in kidney fungal burden compared to the vehicle control.

## Diagrams for Signaling Pathways and Workflows

The following diagrams illustrate the unique mechanism of action and a proposed clinical trial workflow for invasive fungal infections.

## Diagram: Ibrexafungerp's Fungicidal Mechanism of Action

This diagram visualizes how **ibrexafungerp** targets the fungal cell wall, a structure absent in human cells.



[Click to download full resolution via product page](#)

### Ibrexafungerp's Fungicidal Mechanism

## Diagram: Proposed Clinical Trial Workflow for IFI

This flowchart outlines a potential patient pathway in a clinical trial like the FURI study for invasive fungal infections.



[Click to download full resolution via product page](#)

## IFI Clinical Trial Patient Pathway

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Ibrexafungerp: A narrative overview [pubmed.ncbi.nlm.nih.gov]
2. Ibrexafungerp: A narrative overview [sciencedirect.com]
3. Ibrexafungerp (Brexafemme) [idstewardship.com]
4. Ibrexafungerp [en.wikipedia.org]
5. Press Releases [ir.scynexis.com]
6. Real-World Ibrexafungerp Use Patterns Among Patients ... [link.springer.com]
7. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
8. Efficacy and safety of ibrexafungerp in the treatment of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ibrexafungerp for Invasive Fungal Infections: Clinical Trial Overview]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-clinical-trial-design-for-invasive-fungal-infections>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)